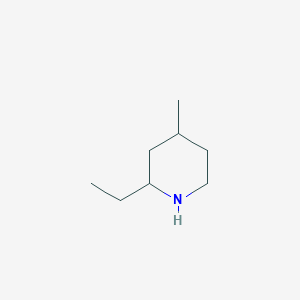

2-Ethyl-4-methylpiperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17N |

|---|---|

Molecular Weight |

127.23 g/mol |

IUPAC Name |

2-ethyl-4-methylpiperidine |

InChI |

InChI=1S/C8H17N/c1-3-8-6-7(2)4-5-9-8/h7-9H,3-6H2,1-2H3 |

InChI Key |

GXFXVEURXCGQRE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(CCN1)C |

Origin of Product |

United States |

Foundational & Exploratory

(2R,4R)-ethyl 4-methylpiperidine-2-carboxylate synthesis pathway.

An In-depth Technical Guide to the Synthesis of (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate

Introduction

(2R,4R)-ethyl 4-methylpiperidine-2-carboxylate is a crucial chiral intermediate in the synthesis of various pharmaceutical compounds, most notably as a key building block for the anticoagulant drug Argatroban.[1][2] The precise stereochemical configuration of this molecule is vital for its biological activity, making stereoselective synthesis a critical aspect of its production. This document provides a detailed overview of the primary synthesis pathways for (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate, complete with experimental protocols, quantitative data, and process diagrams.

Synthesis Pathways

Several synthetic routes to (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate have been established, each with distinct advantages and challenges. The most common strategies involve either the direct esterification of the corresponding carboxylic acid or a multi-step synthesis commencing from more readily available precursors, followed by chiral resolution.

Pathway 1: Direct Esterification of (2R,4R)-4-methyl-2-piperidinecarboxylic acid

This is a straightforward and efficient method that begins with the stereochemically pure carboxylic acid. The reaction involves the esterification of (2R,4R)-4-methyl-2-piperidinecarboxylic acid with ethanol, typically facilitated by an activating agent such as thionyl chloride.[3]

Experimental Protocol:

-

Suspend (2R,4R)-4-methyl-2-piperidinecarboxylic acid (51.6 g) in absolute ethanol (690 ml).

-

While stirring, add thionyl chloride (128.6 g) dropwise, maintaining the temperature below 30°C.

-

Continue stirring for 1 hour at room temperature.

-

Heat the mixture to reflux and maintain for 1 hour.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in benzene (500 ml).

-

Wash the organic solution with a 5% potassium carbonate solution (100 ml) followed by a saturated sodium chloride solution (200 ml).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the benzene, and distill the residue in vacuo to obtain the final product.[3]

Caption: Direct esterification of the corresponding carboxylic acid.

Pathway 2: Synthesis from 4-methyl-2-cyanopiperidine followed by Chiral Resolution

This pathway begins with a non-chiral starting material and introduces the desired stereochemistry through a resolution step. It involves the hydrolysis of 4-methyl-2-cyanopiperidine to the carboxylic acid, followed by esterification and subsequent resolution of the racemic mixture using a chiral resolving agent like L-tartaric acid.[4]

Experimental Protocol:

-

Step 1: Hydrolysis

-

Take 4-methyl-2-cyanopiperidine as the initial raw material.

-

Perform a hydrolysis reaction using hydrochloric acid to yield 4-methyl-2-piperidinecarboxylic acid hydrochloride.[4]

-

-

Step 2: Esterification

-

Esterify the 4-methyl-2-piperidinecarboxylic acid hydrochloride with ethanol to obtain 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride.[4]

-

-

Step 3: Preparation of trans-4-methylpiperidine-2-ethyl formate

-

The details of isolating the trans isomer are outlined in the patent, involving solvent-based separation.[4]

-

-

Step 4: Chiral Resolution

-

Add 1.0 kg of trans-4-methylpiperidine-2-ethyl formate, 10.0 L of acetone, 0.4 L of absolute ethanol, and 0.88 kg of L-tartaric acid to a 20 L reactor.

-

Heat to 40°C with stirring to dissolve the solids and hold for 0.5 hours.

-

Cool to 20 ± 5°C to precipitate the tartrate salt, and stir for 2 hours.

-

Filter and collect the solid.

-

Recrystallize the solid from 8.0 L of acetone and 0.3 L of absolute ethanol.

-

Dissolve the resulting (2R,4R)-4-methylpiperidine-2-ethyl formate tartrate in 16.0 L of purified water and cool to 5-10°C.

-

Add 5.0 L of 30% potassium carbonate aqueous solution and react for 1.5 hours.

-

Extract the aqueous layer three times with 15 L of dichloromethane.

-

Combine the organic phases, wash with 15.0 L of saturated saline, and dry over 1.0 kg of anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield the target product.[4]

-

Caption: Multi-step synthesis with chiral resolution.

Pathway 3: Synthesis from 4-Picoline-2-Carboxylic Acid Ethyl Ester

This approach involves the chemical modification of a pyridine ring to the desired piperidine structure. The synthesis starts with the oxidation of 4-picoline-2-carboxylic acid ethyl ester to its N-oxide, followed by a reduction step that yields the piperidine ring.[1]

Experimental Protocol:

-

Step 1: Preparation of 4-picoline-2-carboxylic acid, ethyl ester oxynitride

-

In a reaction flask, combine 50 g (0.30 mole) of 4-picoline-2-carboxylic acid, ethyl ester, 50 ml of purified water, and 2.5 g of phosphomolybdic acid.

-

Add 68 g of 30% hydrogen peroxide dropwise.

-

Heat the reaction to 70-80°C and monitor by TLC until completion.

-

Cool the reaction to room temperature and adjust the pH to approximately 9.0 with sodium carbonate.

-

Extract twice with 200 ml of dichloromethane.

-

Combine the organic layers, wash with 100 ml of purified water, and dry over anhydrous magnesium sulfate.

-

Concentrate to dryness and recrystallize from petroleum ether/ethyl acetate to obtain a faint yellow solid (Yield: 92%).[1]

-

-

Step 2: Preparation of 4-methyl piperidine-2-carboxylic acid, ethyl ester hydrochloride

-

Dissolve 50 g (0.28 mole) of 4-picoline-2-carboxylic acid, ethyl ester oxynitride in 1500 ml of methanol.

-

Add 60 g of 10% palladium on carbon and 529.1 g (8.4 moles) of anhydrous formic acid amine.

-

Heat to 50°C for 1 hour, monitoring by TLC.

-

Cool to room temperature, filter off the palladium on carbon, and concentrate the filtrate.

-

Add 200 ml of purified water and extract twice with 200 ml of ethyl acetate.

-

Combine the organic phases, wash with 100 ml of water, and adjust the pH of the organic phase to 1 with concentrated hydrochloric acid.

-

Concentrate to obtain a yellow solid, then recrystallize from ethanol/ethyl acetate to get a dry white solid (Yield: 76%).[1]

-

Caption: Synthesis from a 4-picoline derivative.

Quantitative Data Summary

| Parameter | Pathway 1 | Pathway 2 | Pathway 3 |

| Starting Material | (2R,4R)-4-methyl-2-piperidinecarboxylic acid | 4-methyl-2-cyanopiperidine | 4-picoline-2-carboxylic acid ethyl ester |

| Key Reagents | Thionyl chloride, Ethanol | HCl, Ethanol, L-tartaric acid | H2O2, Pd/C, Formic acid amine |

| Boiling Point | 83-85°C / 7 mm Hg[3] | Not specified | Not specified |

| Specific Rotation [α]D | -24.0 (c=5 in EtOH)[3] | Not specified | Not specified |

| Overall Yield | Not specified (product amount: 57.4 g from 51.6 g starting material)[3] | Not specified | ~69.9% (calculated from step yields)[1] |

| Purity | Analysis calculated and found values are very close[3] | High purity for pharmaceutical use is achievable through chromatography[5] | Not specified |

Purification and Analysis

Regardless of the synthetic pathway, post-synthesis purification is a critical step to achieve the high purity required for pharmaceutical applications, often exceeding 99%.[5] Column chromatography is a commonly employed technique for the isolation of the desired product from reaction mixtures.[5] The structure and purity of the final (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate are typically confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[5]

Conclusion

The synthesis of (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate can be achieved through several viable pathways. The choice of a particular route will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the capabilities for chiral resolution and purification. The direct esterification method is the most concise but requires a stereochemically pure starting material. The multi-step synthesis from achiral precursors offers a route from more readily available starting materials but necessitates a robust chiral resolution step. The synthesis from a pyridine derivative provides another alternative, though it involves multiple transformations. Each method underscores the importance of precise control over reaction conditions to ensure high stereoselectivity and purity of the final product.

References

- 1. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]

- 2. CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

Technical Guide: An Overview of 2-Ethyl-4-methylpiperidine and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of available data for 2-Ethyl-4-methylpiperidine and its closely related analogs. It is important to note that specific data for this compound, including a dedicated CAS number and comprehensive experimental protocols, is limited in publicly accessible scientific literature. Much of the available information pertains to its derivatives and positional isomers.

Chemical Identification and Properties

A definitive CAS number for this compound remains elusive in common chemical databases. However, CAS numbers for several stereoisomers of its carboxylated derivative and a positional isomer have been identified.

Table 1: CAS Numbers of this compound Derivatives and Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| (2R,4R)-2-ethyl-4-methylpiperidine | Not Found | C₈H₁₇N | 127.23 | PubChem CID: 150368567 |

| 4-Ethyl-4-methylpiperidine | 4045-31-2 | C₈H₁₇N | 127.23 | Positional isomer |

| ethyl (2R,4R)-4-methylpiperidine-2-carboxylate | 74892-82-3 | C₉H₁₇NO₂ | 171.24 | Derivative of the target compound |

| ethyl (2S,4S)-4-methylpiperidine-2-carboxylate | 78306-52-2 | C₉H₁₇NO₂ | 171.24 | Derivative of the target compound |

Due to the scarcity of data for this compound, the following table summarizes the physicochemical properties of the related compound, 4-methylpiperidine, to provide some context on the properties of a substituted piperidine ring.

Table 2: Physicochemical Properties of 4-Methylpiperidine

| Property | Value |

| CAS Number | 626-58-4 |

| Molecular Formula | C₆H₁₃N |

| Molecular Weight | 99.17 g/mol |

| Boiling Point | 124 °C |

| Density | 0.838 g/mL at 25 °C |

| Refractive Index | n20/D 1.446 |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of ethyl (2R,4R)-4-methylpiperidine-2-carboxylate

A common synthetic route involves a multi-step process that often begins with a protected piperidine precursor. A key step is the hydrogenation of a precursor molecule using a precious metal catalyst, such as Palladium on Carbon (Pd/C), under controlled pressure and temperature to ensure high stereoselectivity.[1]

A patented method outlines the following steps:[2]

-

Hydrolysis: 4-methyl-2-cyanopiperidine is refluxed with 6N hydrochloric acid to yield 4-methyl-2-piperidinecarboxylic acid hydrochloride.

-

Esterification: The resulting hydrochloride salt is heated and refluxed with anhydrous ethanol and thionyl chloride to produce 4-methyl-2-ethyl piperidinecarboxylate hydrochloride. This step also involves the separation of cis and trans isomers.

-

Resolution and Purification: The trans isomer is isolated and resolved using L-tartaric acid to obtain the final product, (2R,4R)-4-methylpiperidine-2-ethyl formate.

Purification: Post-synthesis, purification is critical to achieve the high purity required for pharmaceutical applications. Techniques such as column chromatography are commonly employed to isolate the desired product from the reaction mixture.[1]

Analytical Methods: The structure and purity of the final product are typically verified using analytical methods such as NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).[1]

Biological Activity and Signaling Pathways

There is a notable absence of specific information in the scientific literature regarding the biological activity and associated signaling pathways of this compound.

The broader class of piperidine derivatives is known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery.[3][4] Substituted piperidines have been investigated for their potential as:[3][5]

-

Antimicrobial agents

-

Anti-inflammatory agents

-

Anticancer agents

-

Antidepressants

-

Antioxidants

Without specific studies on this compound, it is not possible to create the requested diagrams for signaling pathways or experimental workflows. Further research would be required to elucidate its specific biological targets and mechanisms of action.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a generalized workflow for the synthesis and analysis of a substituted piperidine derivative, based on the available information for related compounds.

Caption: Generalized synthetic and analytical workflow.

Conclusion

While this compound is a structurally defined chemical entity, there is a significant lack of publicly available data regarding its specific CAS number, detailed physicochemical properties, and biological activity. The information presented in this guide has been extrapolated from data on closely related derivatives and isomers. For researchers and drug development professionals, this highlights a potential area for novel investigation. The synthesis and characterization of this compound and the exploration of its pharmacological profile could yield valuable scientific insights.

References

- 1. nbinno.com [nbinno.com]

- 2. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]

- 3. ajchem-a.com [ajchem-a.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Ethyl-4-methylpiperidine: A Predictive Analysis

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed predictive overview of the spectroscopic data for 2-Ethyl-4-methylpiperidine. Due to a lack of directly available experimental data for this specific compound in publicly accessible databases, this report leverages spectral data from closely related analogues, including 2-ethylpiperidine, 2-methylpiperidine, and 4-methylpiperidine, to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Predicted Spectroscopic Data

The following tables summarize the predicted and reference spectroscopic data. The predictions for this compound are based on the additive effects of the substituent groups on the piperidine ring, drawing from the experimental data of the analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Data

| Compound | Chemical Shift (δ) ppm |

| This compound (Predicted) | |

| ~0.9 (t, 3H, -CH₂CH₃) | |

| ~0.9 (d, 3H, -CH₃) | |

| ~1.0-1.8 (m, piperidine ring protons) | |

| ~1.3 (q, 2H, -CH₂CH₃) | |

| ~2.5-3.0 (m, piperidine ring protons adjacent to N) | |

| ~2.6 (m, 1H, CH at C2) | |

| Variable (br s, 1H, NH) | |

| Reference: 2-Ethylpiperidine | A ¹H NMR spectrum is available.[1] |

| Reference: 4-Methylpiperidine | A ¹H NMR spectrum is available.[2] |

¹³C NMR Spectroscopy Data

| Compound | Chemical Shift (δ) ppm |

| This compound (Predicted) | |

| ~11 (-CH₂CH₃) | |

| ~22 (-CH₃) | |

| ~25 (-CH₂CH₃) | |

| ~30-50 (piperidine ring carbons) | |

| ~55-60 (C2) | |

| Reference: 2-Ethylpiperidine | ¹³C NMR spectral data is available.[3] |

| Reference: 4-Methylpiperidine | ¹³C NMR spectral data is available.[4][5] |

Infrared (IR) Spectroscopy

| Compound | Wavenumber (cm⁻¹) | Assignment |

| This compound (Predicted) | ||

| ~3300-3400 (br) | N-H stretch | |

| ~2960-2850 (s) | C-H stretch (aliphatic) | |

| ~1460 (m) | CH₂ bend | |

| ~1380 (m) | CH₃ bend | |

| ~1100 (m) | C-N stretch | |

| Reference: 2-Ethylpiperidine | IR spectral data is available.[3] | |

| Reference: 2-Methylpiperidine | IR spectral data is available.[6][7][8] | |

| Reference: 4-Methylpiperidine | IR spectral data is available.[4][9] |

Mass Spectrometry (MS)

| Compound | Key Fragments (m/z) |

| This compound (Predicted) | |

| 127 (M⁺) | |

| 112 (M-CH₃)⁺ | |

| 98 (M-C₂H₅)⁺ | |

| Reference: 2-Ethylpiperidine | GC-MS data is available.[3] |

| Reference: 2-Methylpiperidine | Mass spectral data is available.[6][10] |

| Reference: 4-Methylpiperidine | GC-MS data is available.[4] |

Experimental Protocols

While specific experimental protocols for this compound are not available, the following are generalized methodologies for the spectroscopic techniques discussed.

NMR Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of, for example, 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two potassium bromide (KBr) plates to form a thin film. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. The compound, dissolved in a suitable solvent, would be injected into the GC. The separated compound would then be introduced into the mass spectrometer and ionized, typically by electron impact (EI). The resulting mass-to-charge ratios (m/z) of the fragments are detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. 2-Ethylpiperidine(1484-80-6) 1H NMR spectrum [chemicalbook.com]

- 2. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Ethylpiperidine | C7H15N | CID 94205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methylpiperidine(626-58-4) 13C NMR [m.chemicalbook.com]

- 6. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methylpiperidine [webbook.nist.gov]

- 8. 2-Methylpiperidine [webbook.nist.gov]

- 9. Piperidine, 4-methyl- [webbook.nist.gov]

- 10. 2-Methylpiperidine [webbook.nist.gov]

Solubility Profile of 2-Ethyl-4-methylpiperidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Ethyl-4-methylpiperidine in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the predicted solubility based on the general principles of solubility for piperidine derivatives and outlines a comprehensive experimental protocol for its determination.

Predicted Solubility of this compound

This compound, a substituted heterocyclic amine, is expected to exhibit solubility behavior influenced by its molecular structure. The presence of a nitrogen atom in the piperidine ring allows for hydrogen bonding with protic solvents, while the ethyl and methyl substituents contribute to its nonpolar character. Based on the principle of "like dissolves like," a qualitative prediction of its solubility in common organic solvents is summarized in Table 1. Piperidine itself is highly soluble in water and a variety of organic solvents, including alcohols and chloroform, but has limited solubility in nonpolar solvents like hexane.[1] This suggests that this compound will follow a similar trend.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | High | Capable of hydrogen bonding with the nitrogen atom of the piperidine ring. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Can engage in dipole-dipole interactions. Solvents like DMSO are powerful and can dissolve a wide range of compounds. |

| Nonpolar Aromatic Solvents | Toluene, Benzene | Moderate | The alkyl groups of this compound can interact favorably with the aromatic rings through van der Waals forces. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | Piperidine is known to be soluble in chloroform.[1] These solvents can interact with the solute through dipole-dipole and van der Waals forces. |

| Nonpolar Aliphatic Solvents | Hexane, Heptane | Low | The overall polarity of this compound is likely too high for significant miscibility with nonpolar aliphatic solvents. Piperidine exhibits limited solubility in hexane.[1] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can act as hydrogen bond acceptors. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in a selection of organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be agitated to facilitate dissolution.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

Calculate the solubility of this compound in the original solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A flowchart of the experimental workflow for determining the solubility of a compound in an organic solvent.

Conclusion

References

Navigating the Landscape of 2-Substituted-4-Methylpiperidines: A Technical Guide for Researchers

An In-depth Examination of Commercially Available Piperidine Scaffolds for Drug Discovery and Development

Introduction

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. Within this class of compounds, substituted piperidines offer a rich chemical space for exploration. This technical guide focuses on a specific, commercially significant member of this family: Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate . While the initial topic of interest was 2-Ethyl-4-methylpiperidine, a comprehensive search of commercial suppliers and scientific literature revealed a greater prevalence and documented utility of its carboxylate derivative in the pharmaceutical industry. This guide will provide an in-depth overview of this key chiral building block, including its commercial availability, physicochemical properties, and established applications in drug synthesis, particularly as a crucial intermediate for the anticoagulant drug Argatroban.

Commercial Availability and Physicochemical Properties

Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate is available from a range of chemical suppliers catering to the research and pharmaceutical sectors. The compound, identified by its CAS number 74892-82-3 , is typically offered in high purity, suitable for synthetic applications where stereochemical integrity is paramount.[1] Below is a summary of its key physicochemical properties and representative commercial suppliers.

| Property | Value | Reference |

| CAS Number | 74892-82-3 | [1] |

| Molecular Formula | C9H17NO2 | [1] |

| Molecular Weight | 171.24 g/mol | [1] |

| Purity | ≥97% | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Chirality | (2R,4R) | [1] |

Table 1: Physicochemical Properties of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate

Commercial Suppliers:

-

Aladdin Scientific[1]

-

BLDpharm[2]

-

Cenmed Enterprises[3]

-

CP Lab Safety[1]

-

NINGBO INNO PHARMCHEM CO.,LTD.[4]

-

TCI America[1]

Synthesis and Manufacturing

The stereospecific synthesis of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate is a critical process for its application in pharmaceutical manufacturing. Several synthetic routes have been described in the literature and patents, often involving multi-step sequences that establish the desired stereochemistry at the C2 and C4 positions of the piperidine ring.

A common approach involves the hydrogenation of a suitable precursor molecule using a chiral catalyst or a chiral auxiliary to guide the stereochemical outcome.[4] One patented method describes the synthesis starting from 4-methyl-2-cyanopiperidine. This process involves hydrolysis of the nitrile to a carboxylic acid, followed by esterification. The separation of diastereomers and subsequent chiral resolution are key steps to isolate the desired (2R,4R) isomer.[5]

The manufacturing process typically employs rigorous quality control measures, including HPLC and NMR spectroscopy, to ensure the chemical and stereochemical purity of the final product.[4]

Applications in Drug Development: The Synthesis of Argatroban

The primary and most well-documented application of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate is as a key starting material in the synthesis of Argatroban . Argatroban is a potent, direct thrombin inhibitor used as an anticoagulant in patients with heparin-induced thrombocytopenia. The specific stereochemistry of the piperidinecarboxylate is crucial for the biological activity of the final drug molecule.

The synthesis of Argatroban from this piperidine derivative involves a series of chemical transformations, including the coupling of the piperidine nitrogen to a protected arginine derivative and subsequent deprotection steps. The workflow for this process is illustrated in the diagram below.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 74863-85-7|Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate|BLD Pharm [bldpharm.com]

- 3. cenmed.com [cenmed.com]

- 4. nbinno.com [nbinno.com]

- 5. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Ethyl-4-methylpiperidine Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of 2-ethyl-4-methylpiperidine derivatives and their analogues. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.

Core Structure and Significance

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The stereochemistry and substitution pattern of the piperidine ring play a crucial role in determining the pharmacological profile of these derivatives. The presence of alkyl substituents at the 2 and 4 positions can significantly influence the potency, selectivity, and pharmacokinetic properties of these molecules.

Synthesis and Stereochemistry

The synthesis of this compound derivatives often involves multi-step sequences that allow for precise control over the stereochemistry of the chiral centers. A common strategy involves the hydrogenation of substituted pyridine precursors.

Synthesis of (2R, 4R)-4-methylpiperidine-2-ethyl formate

A key intermediate, (2R, 4R)-4-methylpiperidine-2-ethyl formate, can be synthesized through a multi-step process starting from 4-methyl-2-cyanopiperidine.[1]

Experimental Protocol: Synthesis of (2R, 4R)-4-methylpiperidine-2-ethyl formate [1]

-

Step 1: Hydrolysis of 4-methyl-2-cyanopiperidine

-

4-methyl-2-cyanopiperidine is refluxed with 6N hydrochloric acid to hydrolyze the nitrile group, yielding 4-methyl-2-piperidinecarboxylic acid hydrochloride as a solid.

-

-

Step 2: Esterification

-

The resulting 4-methyl-2-piperidinecarboxylic acid hydrochloride is heated and refluxed with anhydrous ethanol and thionyl chloride to perform an esterification reaction, yielding 4-methyl-2-piperidine ethyl formate hydrochloride.

-

-

Step 3: Isomer Separation

-

The cis and trans isomers of 4-methyl-2-piperidine ethyl formate hydrochloride are separated by pulping. The trans isomer is collected for further processing.

-

-

Step 4: Resolution

-

The trans-4-methyl-2-piperidine ethyl formate is resolved using L-tartaric acid to obtain the desired (2R, 4R) stereoisomer. This is followed by purification and dissociation to yield the final product.

-

A general workflow for this synthesis is depicted below:

Biological Activities and Structure-Activity Relationships (SAR)

Piperidine derivatives exhibit a wide range of biological activities, and the specific substitution pattern of the this compound core can be tailored to target various biological systems. The lipophilicity and steric bulk of the substituents are key determinants of activity.

Neurokinin-1 (NK1) Receptor Antagonism

A series of 4,4-disubstituted piperidines have been investigated as high-affinity NK1 receptor antagonists. Structure-activity relationship studies revealed that a 3,5-disubstituted benzyl ether side chain with high lipophilicity is crucial for high NK1 affinity. The 3,5-bis(trifluoromethyl)benzyl ether derivative was identified as a particularly potent antagonist.[2]

| Compound | R Group on Piperidine Nitrogen | hNK1 IC50 (nM)[2] |

| 12 | H | 0.95 |

| 38 | Acyl | 5.3 |

| 39 | Sulfonyl | 5.7 |

Table 1: SAR of 4,4-disubstituted piperidine NK1 antagonists.

Analgesic and Anesthetic Properties

Several 4,4-disubstituted piperidine analogues have demonstrated potent analgesic activity, with some compounds showing potency comparable to morphine in preclinical models.[3] These compounds exhibit high affinity for naloxone binding sites in the brain, suggesting an opioid-like mechanism of action.[3]

Antimicrobial Activity

Substituted piperidine-4-one derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[4] The nature of the substituents on the piperidine ring influences the spectrum and potency of the antimicrobial activity.[4]

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for many this compound derivatives are still under investigation, their structural similarity to known pharmacologically active agents allows for the formulation of hypotheses regarding their mechanisms of action.

For instance, derivatives acting as NK1 receptor antagonists would interfere with the signaling cascade of Substance P. This would involve the blockade of Gq/11 protein coupling, leading to the inhibition of phospholipase C activation and subsequent reduction in inositol phosphate turnover and calcium mobilization.

A hypothetical signaling pathway for a G-protein coupled receptor (GPCR) antagonist, such as an NK1 antagonist, is illustrated below.

Experimental Protocols for Biological Evaluation

General Protocol for Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This method is commonly used to evaluate the antimicrobial activity of new compounds.

-

Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

-

Application of Test Compounds: Sterile paper discs are impregnated with a known concentration of the this compound derivative and placed on the inoculated agar surface.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

The following diagram illustrates a typical workflow for a biological screening cascade.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make these compounds attractive targets for further investigation in drug discovery programs. This guide provides a foundational understanding of the chemistry and pharmacology of these derivatives, offering a starting point for researchers to explore their therapeutic potential.

References

- 1. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]

- 2. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 2-Ethyl-4-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling of 2-Ethyl-4-methylpiperidine, a substituted piperidine derivative. Due to the limited availability of specific toxicological data for this compound, this guide incorporates information from closely related piperidine analogues, including 4-methylpiperidine and piperidine, to provide a thorough assessment of potential hazards. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key safety assessments.

Physicochemical and Toxicological Data

Table 1: Physicochemical Properties

| Property | This compound | 4-Methylpiperidine | Piperidine |

| CAS Number | 4045-31-2[1] | 626-58-4[2] | 110-89-4[3] |

| Molecular Formula | C₈H₁₇N | C₆H₁₃N[2] | C₅H₁₁N |

| Molecular Weight | 127.23 g/mol | 99.17 g/mol [2] | 85.15 g/mol |

| Boiling Point | Not available | 124 °C[4] | 106 °C |

| Melting Point | Not available | Not available | -9 °C |

| Flash Point | Not available | 13 °C (55.4 °F)[4] | 16 °C (60.8 °F) |

| Density | Not available | 0.838 g/mL at 25 °C[4] | 0.862 g/mL at 20 °C |

| Solubility | Not available | Miscible with water[2] | Miscible with water |

Table 2: Toxicological Data (Note: Data for this compound is not available; data for related compounds is provided for hazard estimation)

| Parameter | 4-Methylpiperidine | Piperidine |

| Acute Oral Toxicity (LD50) | Harmful if swallowed (Category 4)[2] | LD50 Rat: 133-740 mg/kg bw[5] |

| Acute Dermal Toxicity | Toxic in contact with skin (Category 3)[2] | Toxic in contact with skin |

| Acute Inhalation Toxicity | Toxic if inhaled (Category 3)[2] | LC50 Rat: 4.8 mg/L (4 hours)[5] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (Category 1A)[2] | Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Causes serious eye damage (Category 1)[2] | Causes serious eye damage |

| Respiratory or Skin Sensitization | No information available[2] | No information available |

| Germ Cell Mutagenicity | No information available | No information available |

| Carcinogenicity | Not listed as a carcinogen[2] | Not listed as a carcinogen |

| Reproductive Toxicity | No information available | No information available |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3)[2] | May cause respiratory irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | No information available | No information available |

| Aspiration Hazard | No information available | No information available |

Hazard Identification and GHS Classification

Based on the data for similar piperidine compounds, this compound should be handled as a hazardous substance. The likely GHS classification would include:

-

Flammable Liquids

-

Acute Toxicity (Oral, Dermal, and Inhalation)

-

Skin Corrosion/Irritation

-

Serious Eye Damage/Eye Irritation

-

Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)

Safe Handling and Storage

3.1. Handling

-

Work in a well-ventilated area, preferably under a chemical fume hood.[2][6]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe vapors or mist.[2]

-

Keep away from heat, sparks, open flames, and other ignition sources.[2]

-

Ground and bond containers and receiving equipment to prevent static discharge.[2]

-

Wear appropriate personal protective equipment (PPE).[2]

-

Wash hands thoroughly after handling.

3.2. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

Store away from incompatible materials such as acids, oxidizing agents, and carbon dioxide.[2]

-

Store in a flammable liquids storage area.[2]

-

Keep locked up.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when working with this compound.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]

-

Skin Protection:

-

Wear flame-retardant, antistatic protective clothing.[3]

-

Use chemical-resistant gloves (e.g., nitrile rubber, neoprene).

-

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[2]

First Aid Measures

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a poison center or doctor.[3][6]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a poison center or doctor.[3][6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[3][6]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[3][6]

Emergency Procedures

6.1. Accidental Release Measures

-

Evacuate personnel from the area.

-

Ventilate the area.

-

Wear appropriate PPE.

-

Contain the spill with inert absorbent material (e.g., sand, earth).[2][6]

-

Collect the absorbed material into a suitable, labeled container for disposal.[2][6]

-

Do not let the product enter drains.[3]

6.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[2]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2] Hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.[2]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Experimental Protocols

The following are generalized experimental protocols for assessing the toxicity of a substituted piperidine like this compound. These should be adapted and optimized based on the specific properties of the compound and the available laboratory facilities.

7.1. Acute Oral Toxicity Study (Up-and-Down Procedure - UDP) - Adapted from OECD Guideline 425

-

Animals: Use healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strains).

-

Housing: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle.

-

Fasting: Fast animals overnight (with access to water) before dosing.[7]

-

Dose Preparation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., corn oil, water). The concentration should be adjusted to deliver the desired dose in a volume of 1-2 mL/100g body weight.

-

Dosing: Administer a single oral dose by gavage. The starting dose is typically chosen based on available data for related compounds. The subsequent dose for the next animal is adjusted up or down depending on the outcome (survival or death) of the previously dosed animal.

-

Observations: Observe animals for mortality, clinical signs of toxicity (e.g., changes in behavior, respiration, and neurological signs), and body weight changes for at least 14 days.[7]

-

Necropsy: Perform a gross necropsy on all animals at the end of the study.

-

Data Analysis: The LD50 is calculated using specialized software for the UDP.

7.2. In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Lines: Use relevant human cell lines, such as HepG2 (liver carcinoma) or SH-SY5Y (neuroblastoma), to assess hepatotoxicity and neurotoxicity, respectively.

-

Cell Culture: Culture cells in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.[8]

-

Treatment: Seed cells in 96-well plates and allow them to attach overnight. Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[8]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Potential Signaling Pathways and Mechanisms of Toxicity

While specific data for this compound is lacking, piperidine and its derivatives are known to interact with key neurotransmitter receptors in the central nervous system.

8.1. Nicotinic Acetylcholine Receptors (nAChRs)

Piperidine derivatives can act as ligands for nAChRs.[3][9][10] These receptors are ligand-gated ion channels that are crucial for synaptic transmission. The interaction of a substituted piperidine with nAChRs could lead to either agonistic (activation) or antagonistic (inhibition) effects, disrupting normal neuronal signaling and potentially leading to neurotoxic effects.

8.2. GABA-A Receptors

Some piperidine derivatives have been shown to modulate the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.[11][12] This modulation can potentiate the effect of GABA, leading to central nervous system depression, or in some cases, have opposing effects.

The corrosive nature of piperidines also contributes significantly to their toxicity upon direct contact, causing severe burns to the skin, eyes, and respiratory tract.[2]

Visualizations

The following diagrams illustrate a general experimental workflow for toxicity testing and potential signaling pathways involved in the toxicity of piperidine derivatives.

Caption: General workflow for assessing the toxicity of a chemical compound.

Caption: Potential interactions of piperidine derivatives with neuronal signaling pathways.

References

- 1. Hit2Lead | 4-ethyl-4-methylpiperidine | CAS# 4045-31-2 | MFCD08361560 | BB-4021540 [hit2lead.com]

- 2. fishersci.com [fishersci.com]

- 3. Frontiers | Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors [frontiersin.org]

- 4. repositorio.usp.br [repositorio.usp.br]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. fishersci.com [fishersci.com]

- 7. hero.epa.gov [hero.epa.gov]

- 8. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Past: The Historical Context of 2-Ethyl-4-methylpiperidine's Emergence

While a singular, celebrated moment of discovery for 2-Ethyl-4-methylpiperidine is not documented in the annals of chemical literature, its emergence can be understood within the broader historical context of the late 19th and early 20th centuries—a period of fervent exploration into the chemistry of pyridine and its derivatives. The synthesis of this specific polysubstituted piperidine would have been a logical extension of the foundational work on alkaloids and heterocyclic compounds, pioneered by chemists such as Albert Ladenburg.

The story of this compound likely begins not with the piperidine itself, but with its aromatic precursor, 2-ethyl-4-methylpyridine. The synthesis of various alkylated pyridines was a significant area of research in the late 1800s. Chemists were actively investigating the structure and reactivity of compounds derived from coal tar, a primary source of pyridine and its homologues, known as picolines (methylpyridines), lutidines (dimethylpyridines), and collidines (trimethylpyridines).

The foundational work on the structure of pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, laid the groundwork for understanding its reactivity and the potential for substitution on the ring. While the exact first synthesis of 2-ethyl-4-methylpyridine is not readily apparent from available records, it would have been conceptually straightforward for organic chemists of that era, likely achieved through condensation reactions similar to those used for other alkylated pyridines.

The crucial next step in the conceptual discovery of this compound would have been the reduction of the pyridine ring. The conversion of aromatic pyridines to their saturated piperidine counterparts was a well-established transformation by the early 20th century.

The Advent of Catalytic Hydrogenation: A Gateway to Substituted Piperidines

The development of catalytic hydrogenation techniques in the late 19th and early 20th centuries was a watershed moment in organic synthesis. This powerful method allowed for the efficient saturation of aromatic rings, including pyridine. Early work by pioneers like Sabatier and Senderens demonstrated the efficacy of metals like nickel and platinum for such reductions.

Given this context, the first synthesis of this compound was most likely achieved through the catalytic hydrogenation of 2-ethyl-4-methylpyridine. While a specific publication heralding this achievement has not been identified, it is highly probable that the compound was first prepared as part of a systematic study of the properties and reactions of various polysubstituted pyridines and their corresponding piperidines.

The following table summarizes the key historical periods and developments that created the scientific landscape for the emergence of this compound:

| Time Period | Key Scientific Developments | Relevance to this compound |

| Mid-19th Century | Isolation and initial structural studies of pyridine and its homologues (picolines, lutidines) from coal tar. | Established the foundational knowledge of the pyridine ring system. |

| Late 19th Century | Elucidation of the structure of pyridine by Körner and Dewar. Extensive work by Albert Ladenburg on the synthesis and structure of piperidine alkaloids. | Provided the structural framework and synthetic motivation for exploring substituted pyridines and piperidines. |

| Late 19th - Early 20th Century | Development of catalytic hydrogenation by Sabatier, Senderens, and others, using catalysts like nickel and platinum. | Provided the key chemical tool for the reduction of the 2-ethyl-4-methylpyridine precursor to this compound. |

A Plausible Early Synthesis: The Reduction of 2-ethyl-4-methylpyridine

Based on the available historical and chemical information, a plausible early experimental protocol for the first synthesis of this compound would have involved the following steps:

Objective: To synthesize this compound via the reduction of 2-ethyl-4-methylpyridine.

Materials:

-

2-ethyl-4-methylpyridine

-

Ethanol (as solvent)

-

Sodium metal

-

Hydrochloric acid (for salt formation and purification)

-

Sodium hydroxide (for liberation of the free base)

-

Diethyl ether (for extraction)

Methodology (Conceptual Reconstruction of an Early 20th Century Protocol):

-

Dissolution: 2-ethyl-4-methylpyridine would be dissolved in absolute ethanol in a round-bottom flask fitted with a reflux condenser.

-

Reduction: Small pieces of sodium metal would be added portion-wise through the condenser to the refluxing ethanolic solution. This in situ generation of hydrogen would effect the reduction of the pyridine ring. The reaction is highly exothermic and would require careful control.

-

Work-up: After the complete addition of sodium, the reaction mixture would be allowed to cool. Water would then be cautiously added to quench any unreacted sodium and to dissolve the sodium ethoxide formed.

-

Isolation of the Piperidine: The ethanolic solution would be distilled to remove the bulk of the solvent. The remaining aqueous solution would be made strongly alkaline with sodium hydroxide to liberate the free this compound base.

-

Extraction and Purification: The free base would be extracted into diethyl ether. The ethereal solution would then be dried over a suitable drying agent (e.g., anhydrous potassium carbonate). Finally, the ether would be removed by distillation, and the resulting crude this compound would be purified by fractional distillation.

This method, known as the Ladenburg reduction, was a common procedure for the reduction of pyridines before the widespread adoption of high-pressure catalytic hydrogenation.

Visualizing the Historical Trajectory

The following diagram illustrates the logical progression from the foundational understanding of pyridine chemistry to the synthesis of this compound.

Methodological & Application

Synthesis of 2-Ethyl-4-methylpiperidine in the Laboratory: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive laboratory protocol for the synthesis of 2-Ethyl-4-methylpiperidine, a substituted piperidine derivative of interest in medicinal chemistry and drug development. The synthesis is achieved through the catalytic hydrogenation of 2-ethyl-4-methylpyridine.

Application Notes

Substituted piperidines are a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds. The introduction of alkyl groups, such as ethyl and methyl, at specific positions on the piperidine ring can significantly influence the molecule's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. This compound serves as a valuable building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies in drug discovery programs.

The described method, catalytic hydrogenation, is a widely employed and robust technique for the reduction of aromatic nitrogen heterocycles.[1] The choice of catalyst, solvent, and reaction conditions can impact the efficiency of the reduction and the stereochemical outcome of the product. This protocol utilizes Platinum(IV) oxide (PtO2), also known as Adams' catalyst, a well-established and effective catalyst for pyridine hydrogenation.[1] The reaction is performed in glacial acetic acid, which acts as a solvent and can enhance the catalyst's activity.[1]

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from a general procedure for the catalytic hydrogenation of substituted pyridines.[1]

Materials:

-

2-Ethyl-4-methylpyridine

-

Platinum(IV) oxide (PtO2, Adams' catalyst)

-

Glacial Acetic Acid

-

Hydrogen (H2) gas

-

Sodium bicarbonate (NaHCO3)

-

Ethyl acetate

-

Sodium sulfate (Na2SO4)

-

Celite

-

Silica gel (60-120 mesh)

-

Petroleum ether

Equipment:

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

In a suitable high-pressure reaction vessel, dissolve 1.0 g of 2-ethyl-4-methylpyridine in 5 mL of glacial acetic acid.

-

To this solution, add a catalytic amount of Platinum(IV) oxide (5 mol%).

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Pressurize the vessel with hydrogen gas to 50-70 bar.

-

Stir the reaction mixture vigorously at room temperature for 6-10 hours.

-

Upon completion of the reaction (monitored by an appropriate technique such as TLC or GC-MS), carefully depressurize the vessel.

-

Quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Filter the combined organic extracts through a pad of Celite to remove the catalyst.

-

Dry the filtrate over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the residue by column chromatography on silica gel using a mixture of 5% ethyl acetate in petroleum ether as the eluent to afford pure this compound.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 2-Ethyl-4-methylpyridine | N/A |

| Product | This compound | N/A |

| Catalyst | Platinum(IV) oxide (PtO2) | [1] |

| Solvent | Glacial Acetic Acid | [1] |

| H2 Pressure | 50-70 bar | [1] |

| Reaction Time | 6-10 hours | [1] |

| Temperature | Room Temperature | [1] |

| Yield | Data not available | N/A |

| Cis/Trans Ratio | Data not available | N/A |

Spectroscopic Data for this compound:

-

¹H NMR: Specific data not available in the searched literature.

-

¹³C NMR: Specific data not available in the searched literature.

Note: The yield and stereochemical outcome (cis/trans ratio) are dependent on the specific reaction conditions and may require optimization.

Mandatory Visualization

Caption: Reaction scheme for the synthesis of this compound.

References

Application Notes and Protocols: Asymmetric Synthesis of Chiral 2-Ethyl-4-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 2-Ethyl-4-methylpiperidine, a valuable building block in medicinal chemistry. The described methodology focuses on a stereoselective approach involving the synthesis of the precursor 2-ethyl-4-methylpyridine, followed by its conversion to an N-benzyl pyridinium salt, and subsequent asymmetric hydrogenation using an iridium catalyst with a chiral phosphine ligand. This method allows for the controlled formation of the desired stereoisomers of the target piperidine derivative. Quantitative data, detailed experimental procedures, and visual representations of the workflow are provided to facilitate the practical application of this synthetic strategy.

Introduction

Chiral piperidine scaffolds are privileged structures frequently found in a wide array of pharmaceuticals and natural products. The specific substitution pattern and stereochemistry of these heterocycles are often crucial for their biological activity. The asymmetric synthesis of substituted piperidines, therefore, remains a significant area of research in synthetic organic chemistry. This application note details a robust and highly enantioselective method for the synthesis of this compound, a chiral piperidine with potential applications in drug discovery and development.

The presented synthetic strategy is divided into three key stages:

-

Synthesis of 2-ethyl-4-methylpyridine: The precursor pyridine derivative is synthesized.

-

Formation of the N-benzyl pyridinium salt: Activation of the pyridine ring for asymmetric reduction.

-

Iridium-catalyzed asymmetric hydrogenation: The key stereodetermining step to yield the chiral piperidine.

Data Presentation

The following tables summarize the expected quantitative data for the key steps in the synthesis of chiral this compound. The data is based on literature precedents for similar substrates.

Table 1: Synthesis of 2-ethyl-4-methylpyridine

| Step | Reactants | Product | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-methylpyridine, Acetic anhydride, Zinc dust | 2-ethyl-4-methylpyridine | - | - | 130-140 | 4 | ~70 |

Table 2: Formation of N-benzyl-2-ethyl-4-methylpyridinium bromide

| Step | Reactants | Product | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2 | 2-ethyl-4-methylpyridine, Benzyl bromide | N-benzyl-2-ethyl-4-methylpyridinium bromide | - | Acetonitrile | 80 | 12 | >95 |

Table 3: Iridium-Catalyzed Asymmetric Hydrogenation

| Step | Substrate | Product | Catalyst | Ligand | Solvent | Pressure (psi) | Temp (°C) | Time (h) | Yield (%) | ee (%) | dr (cis:trans) |

| 3 | N-benzyl-2-ethyl-4-methylpyridinium bromide | N-benzyl-2-ethyl-4-methylpiperidine | [Ir(COD)Cl]₂ | (R)-SynPhos | CH₂Cl₂/MeOH | 600 | 28 | 24 | >90 | >95 | >95:5 |

Experimental Protocols

Synthesis of 2-ethyl-4-methylpyridine

This protocol is adapted from procedures for the ethylation of picolines.

Materials:

-

4-methylpyridine (1.0 eq)

-

Acetic anhydride (2.0 eq)

-

Zinc dust (2.0 eq)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (40%)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 4-methylpyridine and acetic anhydride is heated to reflux.

-

Zinc dust is added portion-wise to the refluxing mixture over a period of 1 hour.

-

The reaction mixture is refluxed for an additional 3 hours.

-

After cooling, the mixture is carefully acidified with concentrated hydrochloric acid.

-

The aqueous solution is washed with diethyl ether to remove non-basic impurities.

-

The aqueous layer is then made strongly alkaline with a 40% sodium hydroxide solution.

-

The product is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation to afford 2-ethyl-4-methylpyridine.

Formation of N-benzyl-2-ethyl-4-methylpyridinium bromide

Materials:

-

2-ethyl-4-methylpyridine (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Acetonitrile (anhydrous)

Procedure:

-

To a solution of 2-ethyl-4-methylpyridine in anhydrous acetonitrile, benzyl bromide is added dropwise at room temperature.

-

The reaction mixture is then heated to 80 °C and stirred for 12 hours.

-

After cooling to room temperature, the resulting precipitate is collected by filtration.

-

The solid is washed with cold diethyl ether and dried under vacuum to yield the N-benzyl-2-ethyl-4-methylpyridinium bromide salt.

Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is based on the methods developed by Zhou and Tang for the asymmetric hydrogenation of pyridinium salts.[1]

Materials:

-

N-benzyl-2-ethyl-4-methylpyridinium bromide (1.0 eq)

-

[Ir(COD)Cl]₂ (0.0025 eq)

-

(R)-SynPhos (0.0055 eq)

-

Dichloromethane (anhydrous)

-

Methanol (anhydrous)

-

Hydrogen gas (high purity)

-

Saturated sodium carbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Catalyst Preparation: In a nitrogen-filled glovebox, a mixture of [Ir(COD)Cl]₂ and (R)-SynPhos in a 1:1 mixture of dichloromethane and methanol is stirred at room temperature for 30 minutes.

-

Hydrogenation: The catalyst solution is transferred to a stainless-steel autoclave containing the N-benzyl-2-ethyl-4-methylpyridinium bromide.

-

The autoclave is sealed, purged with hydrogen gas, and then pressurized to 600 psi.

-

The reaction mixture is stirred at 28 °C for 24 hours.

-

Work-up: After carefully releasing the hydrogen, a saturated sodium carbonate solution is added to the reaction mixture and stirred for 30 minutes.

-

The mixture is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford N-benzyl-2-ethyl-4-methylpiperidine. The enantiomeric excess and diastereomeric ratio can be determined by chiral HPLC analysis.

Visualizations

Caption: Overall workflow for the asymmetric synthesis.

Caption: Proposed catalytic cycle for hydrogenation.

References

Application Notes and Protocols: 2-Ethyl-4-methylpiperidine as a Chiral Organocatalyst

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-Ethyl-4-methylpiperidine as a chiral organocatalyst in asymmetric organic synthesis. The information presented is based on established principles of organocatalysis and draws parallels from structurally related piperidine-based catalysts. The protocols provided are representative methodologies intended to serve as a starting point for reaction optimization and development.

Introduction to this compound in Asymmetric Catalysis

Chiral piperidine scaffolds are prevalent in a vast array of natural products and pharmaceutical agents. Their rigid conformational structure and the presence of a basic nitrogen atom make them attractive candidates for organocatalysis. This compound, a readily accessible chiral secondary amine, holds potential as a catalyst for various asymmetric transformations, primarily through enamine and iminium ion activation pathways. Its substituted structure can offer unique stereochemical control in the synthesis of chiral molecules.

Potential Applications:

-

Asymmetric Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, leading to the formation of chiral 1,5-dicarbonyl compounds.

-

Asymmetric Aldol Reactions: Facilitating the enantioselective reaction between a ketone and an aldehyde to produce chiral β-hydroxy ketones.

-

Other Potential Reactions: Mannich reactions, Diels-Alder reactions, and other transformations proceeding through enamine or iminium ion intermediates.

Data Presentation: Representative Catalytic Performance

The following tables summarize hypothetical, yet plausible, quantitative data for the application of this compound as a catalyst in key organic reactions. These values are representative of what might be expected based on the performance of similar chiral piperidine catalysts and are intended for comparative purposes.

Table 1: Asymmetric Michael Addition of Acetone to β-Nitrostyrene

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 10 | Toluene | 25 | 24 | 85 | 92 |

| 2 | 5 | Toluene | 25 | 48 | 78 | 91 |

| 3 | 10 | CH2Cl2 | 25 | 24 | 88 | 85 |

| 4 | 10 | THF | 25 | 24 | 75 | 88 |

| 5 | 10 | Toluene | 0 | 72 | 65 | 95 |

Table 2: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

| Entry | Catalyst Loading (mol%) | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, % anti) |

| 1 | 20 | Acetic Acid (10 mol%) | DMSO | 25 | 48 | 92 | 95:5 | 98 |

| 2 | 10 | Acetic Acid (10 mol%) | DMSO | 25 | 72 | 85 | 94:6 | 97 |

| 3 | 20 | - | DMSO | 25 | 48 | 75 | 80:20 | 90 |

| 4 | 20 | Acetic Acid (10 mol%) | DMF | 25 | 48 | 88 | 92:8 | 95 |

| 5 | 20 | Acetic Acid (10 mol%) | DMSO | 0 | 96 | 70 | 97:3 | >99 |

Experimental Protocols

The following are detailed, representative protocols for the key reactions catalyzed by this compound.

General Protocol for Asymmetric Michael Addition

This protocol describes the conjugate addition of a ketone to a nitro-olefin, a classic transformation for evaluating the efficacy of new organocatalysts.

Reaction: Acetone + β-Nitrostyrene → 4-Phenyl-4-nitro-2-butanone

Materials:

-

This compound (as a solution in the chosen solvent)

-

β-Nitrostyrene

-

Acetone (reagent grade, used in excess as solvent and reactant)

-

Anhydrous solvent (e.g., Toluene)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add β-nitrostyrene (1.0 mmol).

-

Dissolve the β-nitrostyrene in acetone (10 mL).

-

Add the solution of this compound (0.1 mmol, 10 mol%) to the reaction mixture.

-

Stir the reaction mixture at the specified temperature (e.g., 25 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

-

Determine the yield and enantiomeric excess (by chiral HPLC analysis).

General Protocol for Asymmetric Aldol Reaction

This protocol outlines the enantioselective aldol reaction between a ketone and an aldehyde.

Reaction: Cyclohexanone + 4-Nitrobenzaldehyde → 2-(Hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one

Materials:

-

This compound

-

4-Nitrobenzaldehyde

-

Cyclohexanone

-

Anhydrous solvent (e.g., DMSO)

-

Additive (e.g., Acetic Acid)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (1.0 mmol).

-

Add cyclohexanone (5.0 mmol, 5 equivalents) and the anhydrous solvent (2 mL).

-

Add the additive, acetic acid (0.1 mmol, 10 mol%).

-

Add this compound (0.2 mmol, 20 mol%).

-

Stir the reaction mixture vigorously at the specified temperature (e.g., 25 °C).

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC analysis).

Visualizations: Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed catalytic cycles and experimental workflows.

Caption: Proposed catalytic cycle for the Michael addition.

Caption: Catalytic cycle for the asymmetric aldol reaction.

Caption: General experimental workflow for catalytic reactions.

The Role of Substituted Piperidines in Pharmaceutical Synthesis: A Focus on Key Intermediates

Synthesis of (2R, 4R)-4-methylpiperidine-2-carboxylic acid ethyl ester: A Key Intermediate for Argatroban

The synthesis of the Argatroban intermediate, (2R, 4R)-4-methylpiperidine-2-carboxylic acid ethyl ester, is a multi-step process that highlights several key chemical transformations and separation techniques crucial in pharmaceutical manufacturing.[2] The overall process involves the formation of a piperidine ring system, followed by stereochemical control to obtain the desired diastereomer.

A common synthetic route starts from 4-methyl-2-cyanopiperidine and proceeds through hydrolysis, esterification, and diastereomeric resolution.[2]

Summary of Key Synthetic Steps and Quantitative Data

| Step | Reaction | Starting Material | Key Reagents | Product | Yield | Purity/Notes | Reference |

| 1 | Hydrolysis | 4-methyl-2-cyanopiperidine | 6N Hydrochloric acid | 4-methyl-2-piperidinecarboxylic acid hydrochloride | High | The molar ratio of 4-methyl-2-cyanopiperidine to hydrochloric acid is typically 1:6-8.[2] | CN108047125A[2] |

| 2 | Esterification | 4-methyl-2-piperidinecarboxylic acid hydrochloride | Absolute ethanol, Thionyl chloride | 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride (mixture of cis and trans isomers) | High | The mass ratio of the starting material to absolute ethanol is 1:4-6.[2] | CN108047125A[2] |

| 3 | Isomer Separation | Mixture of cis and trans 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride | Methyl tertiary butyl ether (MTBE), Ethanol | trans-4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride | Not specified | The cis isomer is removed by filtration.[2] | CN108047125A[2] |

| 4 | Resolution | trans-4-methyl-2-piperidinecarboxylic acid ethyl ester | L-tartaric acid | (2R, 4R)-4-methylpiperidine-2-carboxylic acid ethyl ester L-tartrate | Not specified | This step isolates the desired (2R, 4R) diastereomer. | CN108047125A[2] |

| 5 | Liberation of Free Base | (2R, 4R)-4-methylpiperidine-2-carboxylic acid ethyl ester L-tartrate | Potassium carbonate solution | (2R, 4R)-4-methylpiperidine-2-carboxylic acid ethyl ester | High | The final product is extracted with an organic solvent. | CN108047125A[2] |

Experimental Protocols

Step 1: Hydrolysis of 4-methyl-2-cyanopiperidine

-

To a reaction vessel, add 4-methyl-2-cyanopiperidine.

-

Add 6N hydrochloric acid in a molar ratio of 1:6 to 1:8 relative to the starting material.[2]

-

Heat the mixture to reflux and maintain for 4-6 hours.[2]

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture and isolate the solid 4-methyl-2-piperidinecarboxylic acid hydrochloride product, typically by filtration.

Step 2: Esterification of 4-methyl-2-piperidinecarboxylic acid hydrochloride

-

Suspend the 4-methyl-2-piperidinecarboxylic acid hydrochloride in absolute ethanol (mass ratio of 1:4 to 1:6).[2]

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride in a molar ratio of 1:2 to 1:3 relative to the starting material.[2]

-

After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.[2]

-

Monitor the reaction for completion.

-

Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride.

Step 4: Diastereomeric Resolution with L-tartaric acid

-

Dissolve the trans-4-methyl-2-piperidinecarboxylic acid ethyl ester in a suitable solvent mixture, such as acetone and ethanol.

-

Add a solution of L-tartaric acid in the same solvent system.

-

Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature to induce crystallization of the (2R, 4R)-4-methylpiperidine-2-carboxylic acid ethyl ester L-tartrate salt.

-

Collect the crystalline solid by filtration and wash with a cold solvent.

-

The product can be further purified by recrystallization.

Logical Workflow for the Synthesis of the Argatroban Intermediate